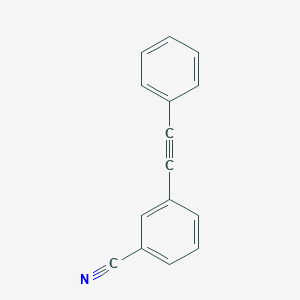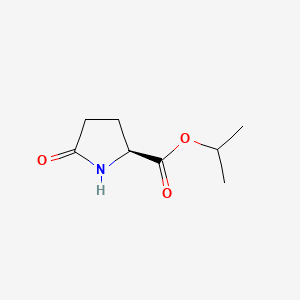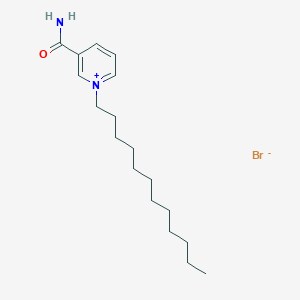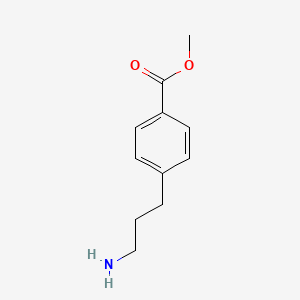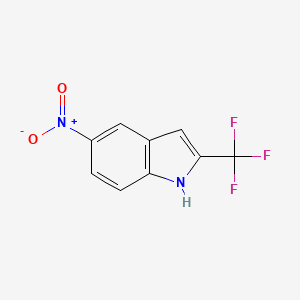
5-Nitro-2-(trifluoromethyl)-1H-indole
Übersicht
Beschreibung
Nitro compounds are organic compounds that contain one or more nitro functional groups (-NO2). The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally. The presence of a trifluoromethyl group (-CF3) is a common feature in several pharmaceutical and agrochemical compounds due to the unique properties conferred by the fluorine atoms .
Synthesis Analysis
The synthesis of nitro compounds typically involves the reaction of nitric acid with an organic compound. Trifluoromethyl groups can be introduced using various reagents, such as trifluoromethyltrimethylsilane or trifluoromethyl iodide .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis
Nitro compounds can undergo various reactions, including reduction to amines and displacement of the nitro group by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-Nitro isatin derivatives, including 5-Nitro-2-(trifluoromethyl)-1H-indole, have been synthesized and characterized for their potential as corrosion inhibitors in sea water. These derivatives showed promising results in protecting carbon steel against corrosion, as investigated through quantum mechanical methods and various experimental techniques such as potentiodynamic polarization, SEM, and AFM measurements (Ahmed, 2018).
Pharmaceutical Research
The compound has been studied in the context of inhibiting the AAA ATPase p97, a target in pharmaceutical research. A study on structure-activity relationships revealed that certain derivatives of 5-Nitro-2-(trifluoromethyl)-1H-indole exhibit varying degrees of inhibitory activities, indicating its potential in drug development (Alverez et al., 2015).
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed for 2-aryl-5-nitro-1H-indole derivatives as efflux pump inhibitors. These models can predict the activity of new derivatives, aiding in the design of more effective compounds (Dai et al., 2008).
Enantioselective Synthesis
Studies have explored the enantioselective construction of compounds with trifluoromethylated all-carbon quaternary stereocenters using 5-Nitro-2-(trifluoromethyl)-1H-indole. This research is significant in the synthesis of chiral compounds, which are important in pharmaceutical chemistry (Gao et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit anti-mycobacterial activity , suggesting that it may target enzymes or proteins essential to the survival of mycobacteria.
Mode of Action
Compounds with nitro groups often act through a nitroreduction pathway . In this pathway, the nitro group is reduced, leading to the formation of reactive intermediates that can interact with various cellular targets, causing cellular damage and inhibiting growth.
Biochemical Pathways
Based on its potential anti-mycobacterial activity, it may interfere with the synthesis of cell wall components or disrupt energy production pathways in mycobacteria .
Result of Action
Based on the potential anti-mycobacterial activity of similar compounds, it may lead to the inhibition of mycobacterial growth and survival .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-nitro-2-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-4-5-3-6(14(15)16)1-2-7(5)13-8/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDPJKDKJUSCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571679 | |
| Record name | 5-Nitro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2-(trifluoromethyl)-1H-indole | |
CAS RN |
174734-30-6 | |
| Record name | 5-Nitro-2-(trifluoromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



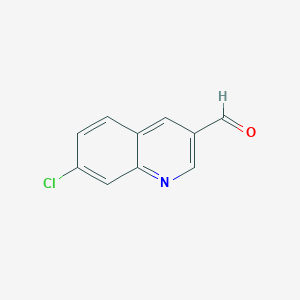
![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)
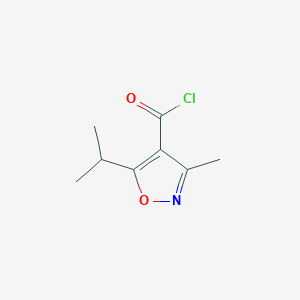
![5H-Dinaphtho[2,3-a:2',3'-i]carbazole-5,10,15,17(16H)-tetrone](/img/structure/B1628002.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-iodophenoxy)oxan-3-yl]acetamide](/img/structure/B1628007.png)

